7-Hydroxy-1H-phenalen-1-one
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Overview
Description
7-Hydroxy-1H-phenalen-1-one is an organic compound with the molecular formula C13H8O2 and a molecular weight of 196.208 g/mol It is a derivative of phenalenone, characterized by the presence of a hydroxyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-phenalen-1-one typically involves the hydroxylation of phenalenone. One common method is the sulfonation of phenalenone followed by hydrolysis. For instance, treatment of 1H-phenalen-1-one in 95% sulfuric acid at 180°C for 2 days yields a highly water-soluble red dye .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenalenone derivatives with ketone or aldehyde groups.
Reduction: Formation of dihydro-phenalenone derivatives.
Substitution: Formation of various substituted phenalenone derivatives depending on the substituent introduced.
Scientific Research Applications
7-Hydroxy-1H-phenalen-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-phenalen-1-one, particularly in antimicrobial photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can damage cellular components such as membranes, proteins, and DNA, leading to cell death . The compound targets bacterial cells by disrupting their membrane integrity and metabolic activity.
Comparison with Similar Compounds
- 7-Methyl-1H-phenalen-1-one
- Perinaphthenone
- Acenaphthylene
- Benzo[a]fluorenone
Comparison: 7-Hydroxy-1H-phenalen-1-one is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has enhanced solubility and reactivity, making it more suitable for certain applications such as photodynamic therapy and dye synthesis .
Properties
CAS No. |
21913-87-1 |
---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
7-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H8O2/c14-11-6-4-8-2-1-3-9-12(15)7-5-10(11)13(8)9/h1-7,15H |
InChI Key |
BESDIAJTHBDPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C(=O)C=C2)O |
Origin of Product |
United States |
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